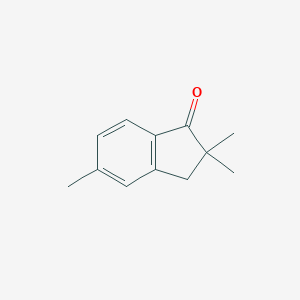
2,2,5-trimethyl-3H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This specific compound is characterized by three methyl groups attached to the indanone structure, making it a unique derivative with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylindan-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2,2,5-trimethylbenzene with an acyl chloride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of 2,2,5-Trimethylindan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,2,5-trimethylindan-1-carboxylic acid.
Reduction: Formation of 2,2,5-trimethylindan-1-ol.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-5-bromoindan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylindan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylindan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylindan-1-one
- 2,2,4-Trimethylindan-1-one
- 2,2,5-Trimethylindan-2-one
Comparison: 2,2,5-Trimethylindan-1-one is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.
Eigenschaften
CAS-Nummer |
124688-08-0 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Synonyme |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















